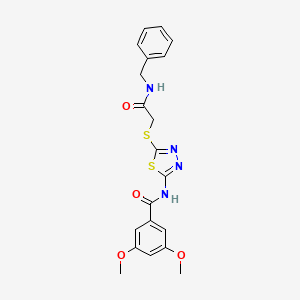

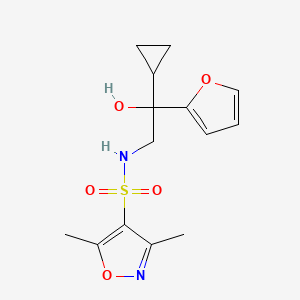

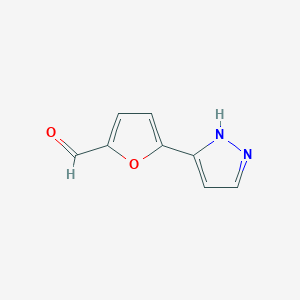

![molecular formula C11H11N5S B2394307 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile CAS No. 1315349-27-9](/img/structure/B2394307.png)

3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile” is a compound that contains a 1,2,4-triazole moiety. The 1,2,4-triazole moiety is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a significant research topic in organic chemistry due to their wide range of pharmaceutical activities . Various synthetic methods have been reported to date, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, a novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Chemical Reactions Analysis

The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds instead of the target pyrazolyl [1,2,4]triazole . Moreover, a new series of 6-methyl-6-aryl-5,6-dihydro [1,2,4]triazolo [4,3- b ] [1,2,4,5]tetrazine-3-thiol and 9-amino-5-methyl-3,5-diphenyl-8-sulfanyl-2,4,5,9-tetrahydro-3 H - [1,2,4]triazolo [5,1- c ] [1,2,4]triazepin-3-ol has been successfully synthesized by the reaction of triazoles with acetophenone derivatives .作用机制

Target of Action

Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It is suggested that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It is known that aromatase inhibitors like some 1,2,4-triazole derivatives can disrupt the conversion of androgens to estrogens, thereby potentially affecting pathways related to hormone regulation .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

实验室实验的优点和局限性

The advantages of using 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile in lab experiments include its high potency and specificity for inhibiting various enzymes and signaling pathways. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

未来方向

For research on 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile include exploring its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Further studies are needed to investigate the compound's pharmacokinetics and toxicity in vivo. Additionally, the development of analogs and derivatives of the compound may lead to the discovery of more potent and effective therapeutic agents.

合成方法

The synthesis of 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile involves the reaction of 4-(5-ethyl-1,2,4-triazol-3-yl)thiophenol with 3-bromo-4-cyanobenzonitrile. The reaction is catalyzed by a palladium catalyst and occurs under an inert atmosphere. The resulting product is purified through column chromatography to obtain a high yield of the desired compound.

科学研究应用

3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile has been studied for its potential as a therapeutic agent for cancer, inflammation, and infectious diseases. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, the compound has shown promising results in inhibiting the growth of bacteria and viruses.

生化分析

Biochemical Properties

The 1,2,4-triazole-containing scaffolds, including 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors

Cellular Effects

1,2,4-triazole derivatives have shown potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These effects suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

1,2,4-triazoles generally exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

1,2,4-triazole derivatives are generally thermally stable , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures .

Transport and Distribution

1,2,4-triazoles are soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate , suggesting that this compound may have similar solubility properties.

属性

IUPAC Name |

3-amino-4-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5S/c1-2-10-14-11(16-15-10)17-9-4-3-7(6-12)5-8(9)13/h3-5H,2,13H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNGZXKIIGEEMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)SC2=C(C=C(C=C2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

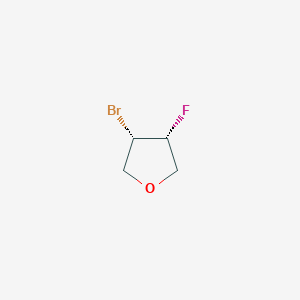

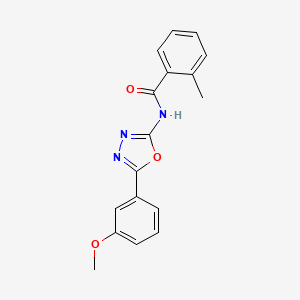

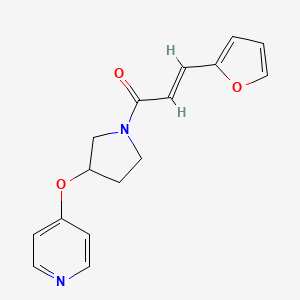

![4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2394225.png)

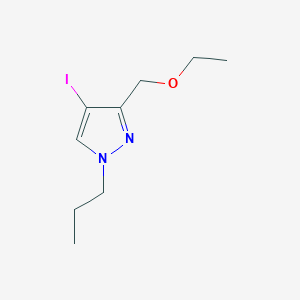

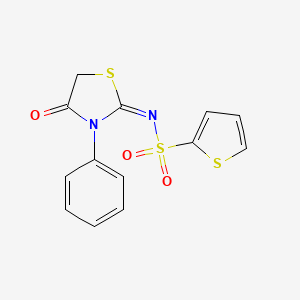

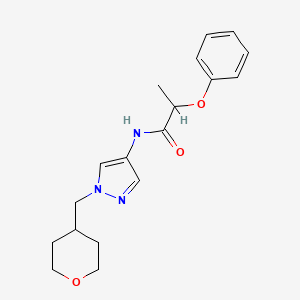

![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)

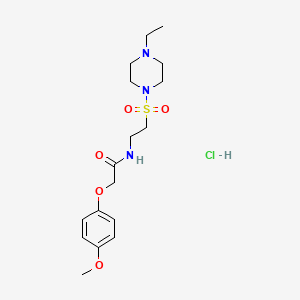

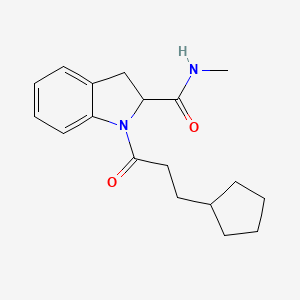

![4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2394241.png)